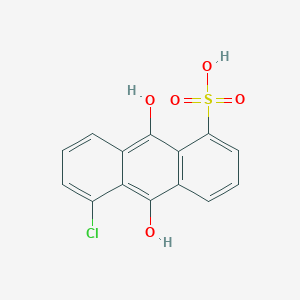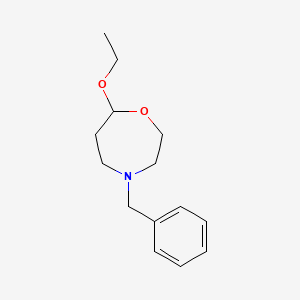
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- is a heterocyclic compound that belongs to the oxazepine family Oxazepines are seven-membered rings containing one nitrogen and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-oxazepine derivatives typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces reaction time and increases yield .
Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines. This reaction involves a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .
Industrial Production Methods
Industrial production methods for 1,4-oxazepine derivatives often rely on scalable and efficient synthetic routes. The use of microwave-induced reactions and copper catalysis are particularly attractive due to their simplicity and high yields. Additionally, the Ugi four-component reaction followed by intramolecular O-arylation has been employed for the synthesis of various oxazepine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazepine N-oxides, while reduction reactions can produce reduced oxazepine derivatives .
Aplicaciones Científicas De Investigación
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a histone deacetylase inhibitor and antitumor agent.
Medicine: Explored for its pharmacological activities, including antidepressant and analgesic properties.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,4-oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as a histone deacetylase inhibitor, leading to changes in gene expression and potential antitumor effects . Additionally, its structure allows it to interact with various receptors and enzymes, contributing to its pharmacological activities .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Known for its pharmacological activities, including antidepressant and analgesic properties.
Tetrahydrobenzo[f][1,4]oxazepine: Synthesized through diastereoselective multicomponent reactions and used in medicinal chemistry.
Azepines and Benzodiazepines: Other seven-membered heterocycles with significant biomedical applications.
Uniqueness
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
57492-60-1 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
4-benzyl-7-ethoxy-1,4-oxazepane |
InChI |
InChI=1S/C14H21NO2/c1-2-16-14-8-9-15(10-11-17-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
Clave InChI |
MNQCEAANZRXANJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCN(CCO1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


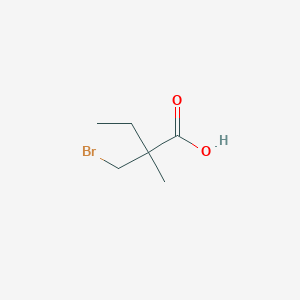

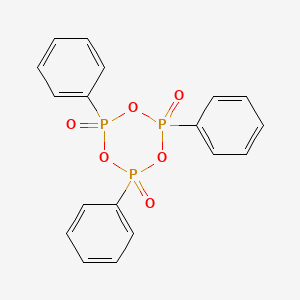
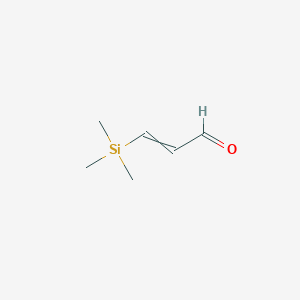
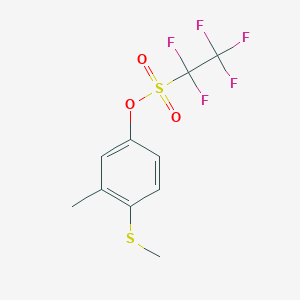

![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
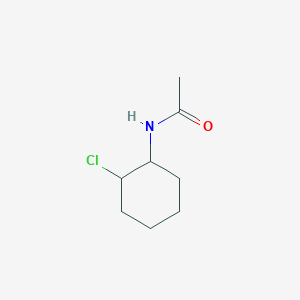

![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
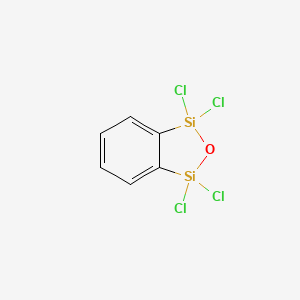
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)

